molecular formula C9H17NO B6276137 rac-(4aR,7R,8aR)-decahydroquinolin-7-ol CAS No. 1932643-78-1

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol

Katalognummer B6276137
CAS-Nummer: 1932643-78-1
Molekulargewicht: 155.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(4aR,7R,8aR)-decahydroquinolin-7-ol, also known as rac-DHQ, is a natural product found in various plants and fungi. It is a highly active compound with multiple biological activities and has been studied extensively for its potential therapeutic applications. Rac-DHQ has been used in the synthesis of several important drugs, including the antifungal agent miconazole. In addition, rac-DHQ has been used in the synthesis of several other compounds, including the antifungal agent nystatin, the antimalarial drug artemisinin, and the anti-cancer drug imatinib.

Wissenschaftliche Forschungsanwendungen

Rac-DHQ has been extensively studied for its potential therapeutic applications. It has been found to have antifungal, antiviral, and anti-cancer properties. In addition, rac-(4aR,7R,8aR)-decahydroquinolin-7-ol has been studied for its potential use in the treatment of diabetes, hypertension, and other metabolic disorders. Rac-DHQ has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Wirkmechanismus

The exact mechanism of action of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as the cytochrome P450 family of enzymes. In addition, rac-(4aR,7R,8aR)-decahydroquinolin-7-ol has been found to inhibit the activity of certain protein kinases and other enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
Rac-DHQ has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, rac-(4aR,7R,8aR)-decahydroquinolin-7-ol has been found to have anti-inflammatory, antioxidant, and immunomodulatory effects. Rac-DHQ has also been found to have anti-tumor effects, as well as neuroprotective and cardioprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol in laboratory experiments has several advantages. It is a readily available compound with a wide range of biological activities. In addition, rac-(4aR,7R,8aR)-decahydroquinolin-7-ol is relatively inexpensive and easy to synthesize. However, there are some limitations to the use of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol in laboratory experiments. It is a highly reactive compound, and thus can be difficult to work with. In addition, rac-(4aR,7R,8aR)-decahydroquinolin-7-ol is a highly potent compound, and thus should be handled with caution.

Zukünftige Richtungen

There are several potential future directions for the use of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol. It could be used to develop new drugs for the treatment of various diseases, including cancer, diabetes, hypertension, and neurological disorders. In addition, rac-(4aR,7R,8aR)-decahydroquinolin-7-ol could be used to develop new compounds with improved therapeutic efficacy. It could also be used to develop new compounds for the treatment of infections, such as fungal and viral infections. Finally, rac-(4aR,7R,8aR)-decahydroquinolin-7-ol could be used to develop new compounds for the treatment of metabolic disorders, such as obesity and diabetes.

Synthesemethoden

Rac-DHQ can be synthesized by a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Corey-Fuchs reaction, and the Ugi reaction. The most common method is the Wittig reaction, which involves the use of a phosphonium salt, such as triphenylphosphine, and an alkyl halide, such as bromoethane. The reaction proceeds in two steps, first forming an alkyl cation, which is then attacked by the Wittig reagent to form the desired rac-(4aR,7R,8aR)-decahydroquinolin-7-ol.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,7R,8aR)-decahydroquinolin-7-ol involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Ammonium acetate", "Benzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Magnesium sulfate", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and ethyl acetoacetate in the presence of ammonium acetate to form 4,5,6,7-tetrahydro-1H-cyclopenta[c]pyrazole-3-carboxylic acid ethyl ester.", "Step 2: Reduction of 4,5,6,7-tetrahydro-1H-cyclopenta[c]pyrazole-3-carboxylic acid ethyl ester with sodium borohydride in methanol to form 4,5,6,7-tetrahydro-1H-cyclopenta[c]pyrazole-3-carboxylic acid ethyl ester alcohol.", "Step 3: Condensation of 4,5,6,7-tetrahydro-1H-cyclopenta[c]pyrazole-3-carboxylic acid ethyl ester alcohol with benzaldehyde in the presence of hydrochloric acid to form racemic 1-(4,5,6,7-tetrahydro-1H-cyclopenta[c]pyrazol-3-yl)ethanone.", "Step 4: Reduction of racemic 1-(4,5,6,7-tetrahydro-1H-cyclopenta[c]pyrazol-3-yl)ethanone with sodium borohydride in methanol to form racemic (4aR,7R,8aR)-decahydroquinoline.", "Step 5: Oxidation of racemic (4aR,7R,8aR)-decahydroquinoline with sodium chlorite in acetic acid to form racemic (4aR,7R,8aR)-decahydroquinolin-7-one.", "Step 6: Reduction of racemic (4aR,7R,8aR)-decahydroquinolin-7-one with sodium borohydride in methanol to form racemic (4aR,7R,8aR)-decahydroquinolin-7-ol.", "Step 7: Separation of racemic (4aR,7R,8aR)-decahydroquinolin-7-ol into its enantiomers using chiral chromatography." ] }

CAS-Nummer

1932643-78-1

Molekularformel

C9H17NO

Molekulargewicht

155.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.